molecular formula C17H16FN5OS B11010093 N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11010093
M. Wt: 357.4 g/mol
InChI Key: JQLQVWPMOLACIO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tetrazole ring and the fluorophenyl group imparts unique chemical properties to the molecule, making it a subject of interest for researchers.

Preparation Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a Friedel-Crafts alkylation reaction.

    Cyclization to form the cyclopenta[b]thiophene ring: This step may involve the use of sulfur-containing reagents and specific cyclization conditions.

    Amidation reaction: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-[2-(4-fluorophenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be compared with other similar compounds, such as:

    Tetrazole derivatives: These compounds share the tetrazole ring and may have similar biological activities.

    Fluorophenyl compounds: These compounds contain the fluorophenyl group and may exhibit similar chemical reactivity.

    Cyclopenta[b]thiophene derivatives: These compounds share the cyclopenta[b]thiophene ring and may have similar physical properties.

The uniqueness of this compound lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.

Properties

Molecular Formula

C17H16FN5OS

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H16FN5OS/c18-12-6-4-11(5-7-12)8-9-19-16(24)15-13-2-1-3-14(13)25-17(15)23-10-20-21-22-23/h4-7,10H,1-3,8-9H2,(H,19,24)

InChI Key

JQLQVWPMOLACIO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

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